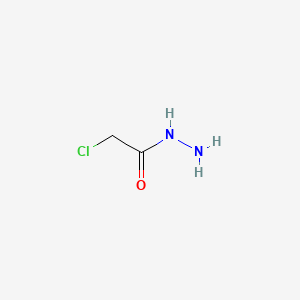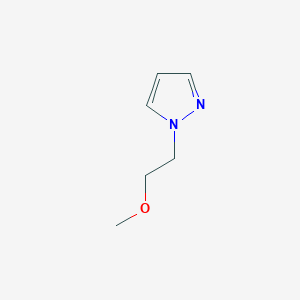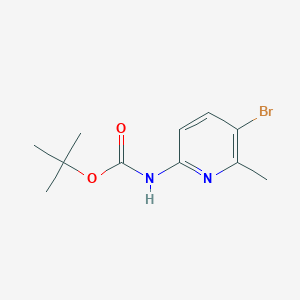
2-chloroacetohydrazide
Übersicht
Beschreibung
2-Chloroacetohydrazide is a chemical compound with the molecular formula C2H5ClN2O It is a derivative of hydrazine and is characterized by the presence of a chloroacetyl group attached to the hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroacetohydrazide can be synthesized through the reaction of ethyl chloroethanoate with hydrazine hydrate (95%) under cold conditions . Another method involves the reaction of chloroacetyl chloride with hydrazine hydrate without heating . These methods typically yield the compound in good purity and are relatively straightforward.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroacetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic aldehydes under acidic conditions to form hydrazone compounds.
Cycloaddition Reactions: These hydrazones can further react with phthalic anhydride to yield oxazepine derivatives.
Ring-Closing Reactions: It can also participate in the synthesis of tetrazole derivatives through reactions with sodium azide.
Common Reagents and Conditions:
Aromatic Aldehydes: Used in the formation of hydrazones.
Phthalic Anhydride: Utilized in cycloaddition reactions to form oxazepine derivatives.
Sodium Azide: Employed in the synthesis of tetrazole derivatives.
Major Products:
Hydrazones: Formed from the reaction with aromatic aldehydes.
Oxazepine Derivatives: Resulting from cycloaddition reactions.
Tetrazole Derivatives: Produced through ring-closing reactions with sodium azide.
Wissenschaftliche Forschungsanwendungen
2-Chloroacetohydrazide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, such as tetrazoles and oxazepines
Industry: It serves as a building block in the production of more complex chemical entities used in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-chloroacetohydrazide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit anti-acetylcholinesterase activity by inhibiting the enzyme acetylcholinesterase, which is crucial for neural transmission . The exact pathways and molecular interactions depend on the specific derivative and its structure.
Vergleich Mit ähnlichen Verbindungen
Chloroacetylhydrazide: Similar in structure but lacks the chloroacetyl group.
Hydrazine Derivatives: Compounds like hydrazine hydrate and other substituted hydrazides share similar reactivity.
Uniqueness: 2-Chloroacetohydrazide is unique due to its chloroacetyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives with potential applications in various fields. Its ability to participate in diverse chemical reactions, such as substitution and cycloaddition, makes it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-chloroacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJFUOFTHFTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275974 | |
| Record name | Chloroacetyl hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30956-28-6 | |
| Record name | Chloroacetyl hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)







![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)

